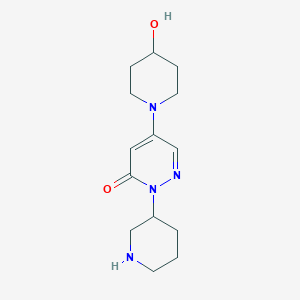

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C14H22N4O2 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

5-(4-hydroxypiperidin-1-yl)-2-piperidin-3-ylpyridazin-3-one |

InChI |

InChI=1S/C14H22N4O2/c19-13-3-6-17(7-4-13)12-8-14(20)18(16-10-12)11-2-1-5-15-9-11/h8,10-11,13,15,19H,1-7,9H2 |

InChI Key |

GCWRNFLXHUWVJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(CC3)O |

Origin of Product |

United States |

Biological Activity

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one, also known by its CAS number 1421047-07-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyridazinone core with piperidine substituents, which are critical for its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, employing cyclization and coupling techniques to form the piperidine and pyridazinone rings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, potentially influencing mood regulation and offering antidepressant effects. The specific mechanism involves binding to serotonin transporters, leading to increased levels of serotonin in the synaptic cleft.

Pharmacological Profiles

-

Antidepressant Activity :

- In vitro studies have indicated that derivatives related to this compound exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant properties .

- Animal models have demonstrated that certain derivatives can reduce immobility in forced swimming tests, a common measure of antidepressant efficacy.

- Neuroprotective Effects :

- Antimuscarinic Activity :

Study on Antidepressant Efficacy

A notable study evaluated the antidepressant effects of a derivative of this compound. The results indicated that it significantly antagonized the depletion of serotonin induced by p-chloroamphetamine in rat models. This finding supports its potential use in treating depression .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of piperidine derivatives, including this compound. The study concluded that these derivatives could protect neuronal cells from apoptosis induced by oxidative stress, further emphasizing their therapeutic potential in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyridazin-3(2H)-one derivatives exhibit broad pharmacological profiles depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazin-3(2H)-one Derivatives

Pharmacological and Physicochemical Properties

- In contrast, lipophilic substituents (e.g., trifluoromethyl in norflurazon) reduce solubility but increase membrane permeability.

- Enzymatic Targets: FPR2 Agonists: Substitution at C5 with aryl/alkoxy groups (e.g., methoxybenzyl) enables receptor-specific activation . DHODH Inhibitors: Pyridazinones with pyrazole and cyclopropyl groups () show nanomolar inhibition, highlighting the role of steric bulk in enzyme binding . Antiplatelet Agents: Enone substituents at C4/C5 () confer redox activity, critical for inhibiting platelet aggregation .

Key Research Findings

Substituent Position Dictates Activity: C5 substituents (e.g., hydroxypiperidine in the target vs. methoxybenzyl in FPR2 agonists) profoundly influence target specificity. Hydrophilic groups favor solubility, while lipophilic groups enhance CNS penetration . C2 substituents (piperidin-3-yl in the target vs. trifluoromethylphenyl in norflurazon) modulate steric and electronic effects.

Crystal Structure Insights: Pyridazinones with hydrogen-bonding substituents (e.g., hydroxyl, amino) form stable crystal lattices via intermolecular H-bonds, as seen in ’s compound with dimethylamino and oxadiazole groups .

Agricultural vs.

Preparation Methods

General Synthetic Strategy for Pyridazinone Derivatives

The core pyridazinone scaffold, specifically the 3(2H)-pyridazinone moiety, is generally synthesized via the cyclization of hydrazine derivatives with maleic acid derivatives (e.g., maleic anhydride). This approach is well-documented in the literature:

Cyclization Step: Phenylhydrazine hydrochloride or other hydrazine derivatives react with maleic anhydride or its analogs to form the 6-hydroxy-2-substituted pyridazin-3(2H)-one intermediate. This step is usually a one-pot reaction under reflux conditions, yielding the heterocyclic core with a keto-lactam structure.

Functionalization: The pyridazinone intermediate is then subjected to nucleophilic substitution or alkylation reactions to introduce various substituents, such as piperidinyl groups, at specific positions on the ring.

Preparation of 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one

Key Intermediates and Reagents

Pyridazinone Core: The starting intermediate is typically a 6-hydroxy-2-substituted pyridazin-3(2H)-one derivative.

Piperidine Derivatives: Commercially available or synthesized 1-(2-chloroethyl)piperidine or 3-bromopropylpiperidine derivatives serve as alkylating agents to introduce the piperidinyl substituents.

4-Hydroxypiperidine: This moiety can be prepared via reduction or functional group transformation of piperidine derivatives, often involving acetoxylation and hydrolysis steps.

Synthetic Routes

Two principal methods are reported for related pyridazinone derivatives, which can be adapted for the target compound:

Method A: Direct Alkylation

The pyridazinone intermediate (e.g., 6-hydroxy-2-phenylpyridazin-3(2H)-one) is reacted with 1-(2-chloroethyl)piperidine under basic conditions (potassium carbonate) in a polar aprotic solvent such as acetonitrile.

The reaction is refluxed for 6–8 hours, monitored by thin-layer chromatography (TLC).

After completion, the mixture is filtered, solvent removed under reduced pressure, and the residue extracted with dichloromethane.

The crude product is purified by column chromatography to yield the alkylated pyridazinone compound with the piperidinyl substitution.

Method B: Two-Step Alkylation via Dibromoalkane Intermediates

First, the pyridazinone intermediate is alkylated with dibromoalkanes (e.g., 1,3-dibromopropane) in acetone with potassium carbonate to form bromoalkylated intermediates.

These intermediates are then reacted with piperidine derivatives under mild basic conditions to substitute the bromide with the piperidinyl group.

The final product is isolated and purified similarly by chromatography.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to pyridazinone | Phenylhydrazine hydrochloride + maleic anhydride, reflux | High (not specified) | One-step cyclization forming core |

| Method A Alkylation | Pyridazinone (10 mmol), 1-(2-chloroethyl)piperidine (10 mmol), K2CO3 (20 mmol), KI (catalytic), acetonitrile, reflux 6–8 h | ~82% | Monitored by TLC; purified by chromatography |

| Method B Step 1 (Bromoalkylation) | Pyridazinone (10 mmol), 1,3-dibromopropane (20 mmol), K2CO3 (20 mmol), acetone, reflux 4–6 h | ~62% | Intermediate bromoalkylated compound |

| Method B Step 2 (Amination) | Bromoalkylated intermediate + piperidine derivative, mild base, room temp | Variable | Final substitution step |

Preparation of 4-Hydroxypiperidine Moiety

The 4-hydroxypiperidin-1-yl substituent can be synthesized or sourced as follows:

Starting Material: 4-piperidone hydrochloride is dissolved in methanol.

Acetoxylation: Acetic anhydride and a catalyst such as sulfamic acid are added to convert to 4-acetoxypiperidine hydrochloride.

Purification: The product is recrystallized from ethanol to yield a high-purity white solid.

Hydrolysis: The acetoxy group can be hydrolyzed to the hydroxyl group to obtain 4-hydroxypiperidine.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Core Scaffold Synthesis | Cyclization of phenylhydrazine hydrochloride with maleic anhydride to form pyridazinone core |

| Key Alkylation Methods | Method A: Direct alkylation with 1-(2-chloroethyl)piperidine under reflux and basic conditions |

| Method B: Two-step alkylation via dibromoalkane intermediate followed by amination | |

| Reaction Monitoring | Thin-layer chromatography (TLC) |

| Purification | Extraction with dichloromethane, drying over MgSO4, and column chromatography |

| Typical Yields | 60–82% depending on step and method |

| Preparation of 4-Hydroxypiperidine | Acetylation of 4-piperidone hydrochloride, followed by hydrolysis and recrystallization |

Research Findings and Notes

The described methods allow regioselective substitution at the 5- and 2-positions of the pyridazinone ring with piperidinyl groups, essential for the biological activity of these compounds.

The use of potassium carbonate as a base and polar aprotic solvents like acetonitrile or acetone is critical for promoting nucleophilic substitution reactions with good yields.

Mild reaction conditions in the second step of Method B help preserve sensitive functional groups such as hydroxyls.

Chromatographic purification ensures the isolation of pure compounds suitable for biological evaluation.

The synthetic routes are adaptable for scale-up, given the straightforward reagents and conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.